N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide
Description
Molecular Architecture and Crystallographic Analysis
N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide features a benzene ring substituted at the ortho position with a morpholino group and an amidoxime (-C(=NOH)NH₂) functional group. The molecular formula is C₁₁H₁₄N₃O₂ , with a molar mass of 220.25 g/mol . Single-crystal X-ray diffraction (XRD) analysis reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 12.579 Å, b = 5.053 Å, c = 10.908 Å, and β = 90.38°. The morpholino group adopts a chair conformation, while the amidoxime moiety lies nearly coplanar with the benzene ring (dihedral angle: 20.2°).
Key bond lengths include:
- C-N (amidoxime): 1.32 Å
- N-O (hydroxyl): 1.42 Å
- C-N (morpholino): 1.47 Å
Hydrogen bonding between the amidoxime’s hydroxyl (-OH) and amine (-NH₂) groups forms a stabilizing R₂²(7) supramolecular synthon. The crystal packing is further stabilized by C–H⋯π interactions involving the benzene ring and weak van der Waals forces.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | 693.3 ų |
| Z | 4 |
| Density | 1.304 g/cm³ |
Properties
IUPAC Name |
N'-hydroxy-2-morpholin-4-ylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-11(13-15)9-3-1-2-4-10(9)14-5-7-16-8-6-14/h1-4,15H,5-8H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBBIGNTYNFIOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidination and Introduction of Morpholinyl Group
The core amidine structure is commonly synthesized by reacting the corresponding benzenecarboxylic acid derivative or its activated form (e.g., acid chloride or ester) with hydroxylamine or hydroxylamine derivatives to yield the N'-hydroxycarboximidamide functionality.
The morpholinyl substituent at the 2-position of the benzene ring is typically introduced via nucleophilic aromatic substitution or transition-metal catalyzed amination using morpholine or its derivatives as nucleophiles.
Protection and Deprotection Steps
Due to the presence of multiple reactive sites (amino, hydroxy, and amidine groups), protection strategies are often necessary. For example, O-protection of hydroxy groups using benzyl or other protecting groups enables selective transformations on the aromatic ring or amidine moiety without side reactions.
After key transformations, deprotection is achieved through catalytic hydrogenation (e.g., palladium on carbon under hydrogen atmosphere) or chemical cleavage (e.g., boron tribromide for demethylation), yielding the free hydroxy-substituted product.
Catalytic and Reductive Transformations
Reduction of nitro groups to amines and subsequent cyclization to form benzimidazole or related heterocycles is a common intermediate step in related compounds. Transition metal catalysts such as palladium or iron powder under acidic conditions facilitate these reductions and cyclizations.
Representative Synthetic Route
A typical synthetic route for related hydroxy-substituted benzenecarboximidamides with morpholinyl groups involves the following steps:
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Starting material preparation | 2-amino-3-nitro-5-bromophenol | Initial aromatic substrate with nitro and bromine substituents |
| 2 | O-Benzyl protection | Benzyl bromide, base | Protection of phenolic OH to prevent side reactions |
| 3 | N-Acetylation | Acetic anhydride or acetyl chloride | Protection of amino group for selective transformations |
| 4 | Nitro group reduction & cyclization | Iron powder, acetic acid | Reduction of nitro to amine and ring closure to form benzimidazole core |
| 5 | Halogen to cyano conversion | Transition metal catalysis (e.g., Pd catalyst) | Substitution of bromine with cyano group |
| 6 | Hydrolysis of cyano group | Acidic or basic hydrolysis | Conversion of cyano to carboxylic acid |
| 7 | Amidation with dimethylamine | Condensation agents like carbodiimides | Formation of carboxamide functionality |
| 8 | Catalytic hydrogenation | Pd/C, hydrogen atmosphere | Removal of O-benzyl protecting group, yielding hydroxy-substituted final product |
This route exemplifies the complexity and necessity of protection/deprotection and catalytic steps to achieve the desired compound with high purity and yield.
Reaction Conditions and Optimization
- Solvents: Dichloromethane, dimethylformamide, ethanol, and other polar aprotic solvents are commonly employed depending on the reaction step.
- Temperature: Low temperatures (e.g., −75 °C for boron tribromide demethylation) to moderate reflux conditions are used to optimize selectivity and yield.
- Catalysts: Palladium on carbon, iron powder, and other transition metals facilitate reductions and substitutions.
- Condensation Agents: Carbodiimides such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride are preferred for amidation steps due to efficiency and mild conditions.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| O-Benzyl protection | Benzyl bromide, base | 85-90 | >98 | Prevents side reactions |
| N-Acetylation | Acetic anhydride, pyridine | 80-88 | >97 | Amino group protection |
| Nitro reduction & cyclization | Fe powder, acetic acid, reflux | 75-85 | >95 | Forms benzimidazole core |
| Bromine to cyano | Pd catalyst, cyanide source | 70-80 | >95 | Key substitution step |
| Hydrolysis of cyano | Acidic hydrolysis (HCl or NaOH) | 85-90 | >98 | Converts cyano to acid |
| Amidation | Carbodiimide coupling agents, dimethylamine | 80-90 | >99 | Forms carboxamide |
| Catalytic hydrogenation | Pd/C, H2, room temperature | 90-95 | >99 | Deprotection to yield final product |
Research Findings and Industrial Relevance
- The described synthetic route addresses common drawbacks such as low yield and difficult purification by employing efficient protection strategies and mild reaction conditions.
- The use of carbodiimide coupling agents enhances amidation efficiency, providing high chemical purity (>99%) suitable for pharmaceutical applications.
- The methodology is scalable to industrial production due to its relatively short synthetic route and straightforward reaction conditions.
- Alternative methods involving direct substitution or different protecting groups have been explored but often suffer from lower selectivity or more complex purification.
Chemical Reactions Analysis
Types of Reactions: N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidamide group can be reduced to an amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of N'-hydroxy-2-(4-morpholinyl)benzenecarboxamide.
Reduction: Formation of N'-hydroxy-2-(4-morpholinyl)benzenecarboximidamine.
Substitution: Formation of various substituted morpholines.
Scientific Research Applications
Chemistry: In chemistry, N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. Its structural similarity to certain biological molecules makes it a valuable tool in understanding biological processes.
Medicine: The compound has potential applications in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and inflammation.
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. Its unique properties contribute to the development of advanced materials with improved performance.
Mechanism of Action
The mechanism by which N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the morpholine ring play crucial roles in binding to enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Morpholinyl vs. Piperazinyl derivatives (e.g., 4-methylpiperazinyl in ) may exhibit altered pharmacokinetics due to basic nitrogen centers.
Heteroaromatic Analogs
Key Observations :
- Thiophene vs. Benzene : Thiophene-based analogs () introduce sulfur-mediated electronic effects, which may enhance π-π stacking or redox activity. However, the benzene core in the target compound offers greater aromatic stability.
Physicochemical and Predictive Data
- Collision Cross Section (CCS) : The trifluoromethyl analog () has a predicted CCS of 141.5 Ų for [M+H]⁺, suggesting a compact structure compared to bulkier morpholinyl/piperidinyl derivatives.
- Purity and Availability : Commercial availability varies; the trifluoromethoxy derivative () is actively marketed, while the 4-methylpiperazinyl analog () is discontinued.
Biological Activity
N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial, anti-inflammatory, and antitumor properties, supported by case studies and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features that contribute to its biological activity. The morpholine group enhances solubility and bioavailability, while the hydroxylamine moiety plays a crucial role in its mechanism of action.
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of this compound against various bacterial strains. The compound exhibits minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae.
Comparative Efficacy
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| S. typhi | 40 | 30 |
| K. pneumoniae | 50 | 19 |
Compared to standard antibiotics like ceftriaxone, this compound demonstrates comparable inhibition zone diameters, indicating its potential as an effective antibacterial agent .
Anti-Inflammatory Activity
The compound has also shown promising anti-inflammatory effects. In vitro studies reveal that it significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations around 10 µg/mL.
Inhibitory Effects on Cytokines
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| This compound | 89 | 78 |
| Dexamethasone (1 µg/mL) | 83 | 72 |
These results suggest that the compound may serve as a viable alternative to traditional anti-inflammatory drugs, particularly in conditions characterized by excessive inflammatory responses .
Antitumor Activity
This compound has been evaluated for its antitumor properties, particularly against breast cancer cell lines such as MCF-7. Studies indicate that the compound induces apoptosis and inhibits cell proliferation.
Research indicates that treatment with this compound leads to increased levels of lactate dehydrogenase (LDH), suggesting cytotoxic effects on cancer cells. The LDH levels in treated MCF-7 cells were found to be significantly higher than those in untreated controls, indicating effective tumor suppression.
Cell Cycle Analysis
Flow cytometry analysis revealed that a substantial portion of treated cells were arrested in the S phase of the cell cycle, further supporting the notion that this compound promotes apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between hydroxylamine derivatives and substituted benzene precursors. For example, intermediates like 4-morpholinylbenzene derivatives can be coupled with hydroxyamidine groups under catalytic conditions (e.g., palladium catalysts for cross-coupling). Optimization parameters include:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Catalyst selection : Use of Pd(OAc)₂ or CuI for efficient coupling .
- Purification : Column chromatography or recrystallization to isolate the target compound with >95% purity .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of morpholinyl (δ 3.6–3.8 ppm for N-CH₂ groups) and hydroxyamidine (δ 8.5–9.0 ppm for NH) moieties .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity; retention time comparison against reference standards is critical .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Storage : In airtight containers under inert gas (N₂/Ar) at 4°C to prevent degradation .
Advanced Research Questions
Q. How does the morpholinyl group influence the compound’s biological interactions?
- Methodological Answer :
- Computational Modeling : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like kinases or proteases, leveraging the morpholinyl group’s electron-rich nitrogen for hydrogen bonding .
- Structure-Activity Relationship (SAR) : Compare analogs with/without morpholinyl substituents in enzyme inhibition assays (e.g., IC₅₀ measurements) to isolate its contribution .
Q. How can contradictions in solubility data from different studies be resolved?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, water (buffered at pH 7.4), and ethanol under controlled temperatures (25°C vs. 37°C) .
- Dynamic Light Scattering (DLS) : Assess aggregation tendencies that may skew solubility readings.
- Standardization : Adopt USP/Ph.Eur. guidelines for solubility determination to ensure reproducibility .
Q. What experimental designs are suitable for evaluating enzyme inhibition in vitro?
- Methodological Answer :
- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) with recombinant enzymes (e.g., serine proteases) to measure inhibition constants (Kᵢ) .
- Dose-Response Curves : 8–12 concentration points to calculate IC₅₀ values; include positive controls (e.g., E-64 for cysteine proteases) .
- Counter-Screens : Test against off-target enzymes to confirm selectivity.
Q. How to troubleshoot discrepancies between spectral data and expected structures?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track unexpected peaks.
- X-ray Crystallography : Resolve crystal structures to validate bond connectivity .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity results across cell lines?
- Methodological Answer :
- Cell Line Authentication : Use STR profiling to confirm identity (e.g., HeLa vs. HEK293).
- Assay Standardization : Normalize viability assays (MTT/XTT) to cell count via hemocytometry.
- Microenvironment Mimicry : Test under hypoxia (5% O₂) vs. normoxia to assess metabolic influences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
